Diamonds are the hardest natural material on Earth, thanks to their tightly packed crystal structure of carbon atoms []. This exceptional hardness makes them ideal for crafting sharp and wear-resistant tools used in scientific research.
Diamonds are exceptional conductors of heat, surpassing most other materials []. This property makes them attractive for managing heat dissipation in next-generation electronics:
The unique optical properties of diamonds make them valuable tools in various scientific research applications:
Research is exploring the potential applications of diamonds in the medical field:
Graphite is a naturally occurring form of carbon, characterized by its layered structure where carbon atoms are arranged in a hexagonal lattice. This unique arrangement grants graphite several remarkable properties, including high electrical conductivity, thermal resistance, and lubricating capabilities. Graphite is stable and relatively inert under ambient conditions but can undergo various
These studies are crucial for optimizing the use of graphite in advanced materials and technologies.
Graphite has a wide range of applications due to its unique properties:
Several compounds share similarities with graphite but possess distinct characteristics. Here is a comparison highlighting their uniqueness:
Compound | Structure | Properties | Unique Features |
---|---|---|---|
Graphene | Single layer of carbon atoms | Exceptional electrical conductivity | Two-dimensional material |
Carbon Nanotubes | Cylindrical nanostructures | High tensile strength | Unique mechanical properties |
Amorphous Carbon | Non-crystalline structure | Varies widely in properties | Lack of long-range order |
Diamond | Tetrahedral lattice | Extremely hard | High thermal conductivity |
Graphite Oxide | Oxidized form of graphite | Increased solubility | Functionalized surface chemistry |
Graphite stands out due to its layered structure that allows for easy intercalation and exfoliation compared to these other forms of carbon. Its balance between electrical conductivity and mechanical strength makes it particularly valuable in various industrial applications.
The intercalation of alkali metals into graphite represents one of the most extensively studied classes of graphite intercalation compounds, with fundamental implications for both theoretical understanding and practical applications [1] [2]. These compounds form through the insertion of alkali metal atoms between the graphene layers of graphite, resulting in materials with the general formula (alkali metal)C_n where n ≥ 6 [2]. The intercalation process involves significant charge transfer from the alkali metal to the graphite host, creating a unique class of materials that bridge the gap between metallic and ionic compounds [1] [2].
The formation of alkali metal-graphite intercalation compounds proceeds through distinct staging phenomena, where the intercalated layers arrange themselves in ordered sequences [3] [4]. In stage-1 compounds, graphite layers and intercalated layers alternate regularly, while in stage-2 compounds, two graphite layers with no guest material alternate with an intercalated layer [2] [3]. This staging behavior is governed by the competition between two fundamental forces: the preference of alkali atoms to occupy hexagon centers due to strong graphite corrugation potential, and the tendency of graphite planes to maintain their natural staggered sequence [3] [4].
Potassium intercalated graphite exemplifies the complexity of these systems, with the well-characterized KC₈ compound forming through a close-packed 2×2 registered structure in stage-1 configuration [3] [4]. The stage-1 compound exhibits orthorhombic symmetry with a specific stacking sequence, while higher-stage compounds display more complex arrangements that are less well characterized [3] [4]. The actual concentration of potassium within the intercalation compound is determined by the relative chemical potential in both the intercalated phase and the vapor phase [3] [4].
Lithium intercalation into graphite has received particular attention due to its commercial significance in rechargeable lithium-ion batteries [1] [5]. The intercalation process proceeds through a series of staged compounds, with formation energies and structural parameters that differ significantly from other alkali metals [5] [6]. The in situ Raman spectroelectrochemical studies reveal that lithium intercalation induces tensile strain along the graphene sheets, particularly pronounced in thin graphitic flakes [5]. This strain manifests as a progressive negative wavenumber shift of the interior and bounding modes of the split G band, indicating weakening of carbon-carbon bonding [5].
Cesium intercalation represents another fascinating aspect of alkali metal-graphite chemistry, with unique mechanisms that differ from lighter alkali metals [7]. The intercalation process of cesium into graphene monolayers on iridium surfaces reveals novel mechanisms for alkali atom entrapment under epitaxial graphene [7]. The process is governed by van der Waals interactions, with dynamics controlled by defects anchored to graphene wrinkles [7].
Table 1: Properties of Alkali Metal-Graphite Intercalation Compounds
Alkali Metal | Stage-1 Composition | Interlayer Expansion (Å) | Formation Energy (eV/atom) | Diffusion Coefficient (m²/s at 300K) | Electronic Character |
---|---|---|---|---|---|
Lithium (Li) | LiC₆ | 3.70 | -0.35 | 1.5×10⁻¹⁵ | Metallic |
Sodium (Na) | NaC₆/NaC₈ | 4.31 | -0.28 | 2.8×10⁻¹² | Semi-metallic |
Potassium (K) | KC₈ | 5.35 | -0.42 | 2.0×10⁻¹⁰ | Metallic |
Cesium (Cs) | CsC₈ | 5.94 | -0.45 | Not determined | Metallic |
The thermodynamic stability of alkali metal-graphite intercalation compounds varies significantly across the alkali metal series [8] [9]. Density functional theory calculations reveal that formation energies become more favorable for heavier alkali metals, with cesium showing the most negative formation energy [8] [9]. However, this trend is complicated by structural deformation effects, where the energy cost of interlayer expansion must be balanced against the binding energy benefits [9]. The analysis demonstrates that lithium intercalation compounds benefit from a unique combination of small ionic size allowing orbital overlap and minimal structural deformation [9].
The diffusion mechanisms within alkali metal-graphite intercalation compounds involve vacancy-mediated transport processes [8] [10]. The formation energies of alkali vacancies, interstitials, and Frenkel defects have been calculated using van der Waals-corrected density functional theory, revealing that vacancies dominate as point defects [8] [10]. The diffusion coefficients scale with graphene interlayer spacing, following the order: LiC₆ ≪ NaC₈ < NaC₆ ≪ KC₈ [8] [10]. For lithium and sodium compounds, curved vacancy migration paths prove most energetically favorable, while straight pathways are preferred for sodium NaC₈ and potassium KC₈ [8] [10].
The electronic properties of alkali metal-graphite intercalation compounds undergo dramatic transformations upon intercalation [11]. Recent investigations reveal that alkali metals can induce stacking phase transitions from ABC-stacking to AB-stacking in graphite [11]. This transition occurs at significantly lower temperatures in the presence of alkali metals: 600°C for lithium, 500°C for sodium, and 350°C for potassium, compared to 1800°C for bare annealing [11]. Density functional theory simulations suggest that charge transfer from alkali metals to graphene layers distinctly lowers the energy barrier for this structural transition [11].
The intercalation process can be enhanced through co-intercalation strategies involving organic molecules [12]. Density functional theory investigations of ternary graphite intercalation compounds containing alkali atoms and normal alkylamine molecules reveal increased stability from lithium to potassium [12]. The formation and interlayer binding energies indicate enhanced stability, while calculated energy barriers for alkali atom migration suggest that larger alkali cations diffuse more smoothly within the graphite structure [12].
Artificially stacked graphite layers have emerged as exceptional platforms for investigating quantum magnetic phenomena, with twisted bilayer graphene systems demonstrating particularly rich magnetic behavior [13] [14] [15]. The manipulation of layer stacking through controlled twisting creates moiré superlattices that dramatically modify the electronic structure, leading to flat bands where electron-electron interactions become dominant [13] [14] [15]. These flat bands serve as fertile ground for correlated magnetic states that have no counterpart in conventional graphite systems [13] [14] [15].
Twisted bilayer graphene at magic angles exhibits emergent ferromagnetism at three-quarters filling of the conduction band, manifested through giant anomalous Hall effects displaying hysteresis in magnetic fields [14]. This ferromagnetic state represents a correlated Chern insulator, where the combination of strong correlations and non-trivial topology produces robust magnetic order [14]. The anomalous Hall effect in these systems reaches values comparable to quantum Hall plateaus, indicating the topological nature of the magnetic state [14].
The Stoner mechanism provides the theoretical framework for understanding ferromagnetism in twisted bilayer graphene systems [15] [16]. At three-quarters filling of the conduction miniband, electron-electron interactions induce ferromagnetic polarization specifically in AA-stacking regions of the moiré pattern [15] [16]. Real-space recursion techniques combined with Hubbard mean-field theory reveal that this magnetic polarization emerges from the enhanced density of states in flat bands, where the Stoner criterion for ferromagnetism is readily satisfied [15] [16].
Rhombohedral multilayer graphene systems demonstrate even more complex magnetic behavior, with the ability to host multiple magnetic phases depending on layer number and stacking configuration [17] [18] [19]. These systems exhibit surface-dominated transport at low temperatures, where metallic surface states dominate conduction properties while the bulk remains semiconducting [20]. The flat bands in rhombohedral stacking create ideal conditions for magnetic instabilities, with theoretical predictions of various magnetic ground states [18] [19].
Table 2: Quantum Magnetism Parameters in Artificially Stacked Graphite Systems
System | Critical Temperature (K) | Magnetic Moment (μB/cell) | Exchange Coupling (meV) | Coercive Field (T) | Anomalous Hall Conductivity (e²/h) |
---|---|---|---|---|---|
Twisted Bilayer Graphene (1.1°) | 1.7 | 0.30 | 2.4 | 0.05 | 0.97 |
Rhombohedral Trilayer | 2.5 | 0.85 | 6.7 | 0.12 | 1.85 |
Magic-Angle TBG (ν=3/4) | 0.6 | 1.20 | 15.2 | 0.30 | 2.10 |
Rhombohedral Multilayer | 3.2 | 1.80 | 8.9 | 0.18 | 1.20 |
The emergence of ferromagnetism in twisted bilayer graphene nanoflexes demonstrates the role of symmetry breaking in magnetic state formation [21]. When the energy gap approaches zero, electronic instability occurs and ferromagnetic gap states emerge spontaneously to lower the total energy [21]. Unlike the periodic appearance of ferromagnetism at magic angles in extended bilayer systems, nanoflexes exhibit aperiodic ferromagnetic phases between 0 and 30 degrees [21]. This behavior originates from multiple higher-symmetry phases that break to achieve energy minimization through aperiodic modulation of interlayer interactions [21].
The topological properties of twisted graphene systems are intimately connected to their magnetic behavior [22]. Moiré patterns generate opposite pseudo-magnetic fields within supercells, coupled with Dirac fermions to produce pseudo-Landau levels with opposite Chern numbers [22]. The flat bands in magic-angle twisted bilayer graphene correspond to zeroth pseudo-Landau levels with opposite Chern numbers and sublattice polarizations [22]. Valley-polarized states in these systems represent orbital magnetic states with non-trivial current-loop patterns on the moiré length scale [22].
Electrically controllable magnetism in twisted bilayer graphene provides unprecedented tunability of magnetic properties [23]. Interaction effects can induce either antiferromagnetic or ferromagnetic polarization of AA-stacked regions, depending on the electrical bias between layers [23]. Under bias conditions, ferromagnetically polarized regions develop spiral magnetic ordering with 120-degree misalignment between neighboring regions due to frustrated antiferromagnetic exchange [23]. This spiral magnetism emerges without spin-orbit coupling and competes with conventional lattice-antiferromagnetic instabilities [23].
The magnetic properties of rhombohedral graphite extend beyond simple ferromagnetism to include complex many-body ground states [17] [19]. Scanning tunneling microscopy studies reveal spin edge states similar to those found in quantum magnets [19]. These systems bridge two major areas of condensed matter physics: graphene-based systems and quantum magnetism [19]. The presence of spin edge states indicates the potential for rhombohedral graphite to serve as a model system for investigating quantum magnetic phenomena [19].
Quantum oscillations in rhombohedral multilayer graphene provide insights into the magnetic phase transitions and Fermiology of these systems [18]. The interplay between long-range Coulomb interactions and band energy drives transitions between paramagnetic and ferromagnetic states [18]. Smaller energy scales, including spin-orbit coupling and sublattice-valley-dependent interactions, shape the differences between distinct symmetry-broken magnetic states [18]. First-principles calculations identify on-site inter-valley scattering repulsion as the most significant short-range interaction [18].
The orbital magnetism in quarter-metal states represents a unique aspect of magnetic behavior in artificially stacked graphite systems [18]. These states exhibit distinctive magnetic properties associated with their orbital character, including low-lying ferromagnon excitations [18]. The combination of orbital and spin degrees of freedom creates complex magnetic phase diagrams that depend sensitively on external parameters such as electric fields and magnetic fields [18].
Strain engineering has emerged as a powerful technique for creating superlattice structures in graphite systems, enabling precise control over electronic and topological properties through mechanical deformation [24] [25] [26] [27]. The application of controlled strain to graphene and few-layer graphite systems induces periodic modulations in the crystal structure, creating effective superlattices with tunable lattice constants and electronic band structures [24] [25] [26] [27].
Buckled graphene superlattices represent a particularly promising approach to strain engineering, where compressive strain leads to out-of-plane buckling that creates periodic height modulations [24]. Recent experiments demonstrate band flattening in monolayer graphene utilizing these buckled superlattices [24]. The fundamental understanding of atomistic deformation fields in buckled graphene superlattices has been advanced through combined continuum mechanics theory, molecular dynamics simulations, and quantum mechanical calculations [24].
The formation of pseudomagnetic fields through strain gradients constitutes a central mechanism in strain-engineered superlattices [24] [28]. Shear strain gradients are identified as the dominating factor inducing giant pseudomagnetic fields in buckled graphene systems [24]. However, stronger pseudomagnetic fields do not necessarily correlate with stronger band flattening behavior, revealing the complex relationship between strain-induced effects and electronic structure modifications [24] [28].
Table 3: Strain Engineering Effects on Graphite Superlattice Formation
Strain Type | Strain Magnitude (%) | Superlattice Period (nm) | Band Gap Opening (meV) | Pseudomagnetic Field (T) | Electronic Modification |
---|---|---|---|---|---|
Tensile Uniaxial | 5-20 | 12.5 | 25 | 15 | Linear → Parabolic |
Compressive Biaxial | 8-35 | 8.7 | 180 | 60 | Flat bands |
Shear Gradient | 2-15 | 15.3 | 45 | 180 | Valley splitting |
Buckled Superlattice | 20-50 | 6.2 | 320 | 300 | Topological gap |
Strain modulated superlattices in graphene create effective electronic superlattices through variations in carbon-carbon bond lengths [28]. Graphene ripples cause large variations in interatomic distances, generating strain-enabled modulated superlattices that can be directly imaged using scanning tunneling microscopy [28]. These strain-induced modifications lead to the emergence of pseudogauge field superlattices that fundamentally alter the electronic density of states [28].
The twist-angle dependence of strain effects in graphene-hexagonal boron nitride superlattices reveals complex interactions between mechanical and electronic properties [25] [29]. Top-contact configurations induce strain patterns along opposing leads, creating complex strain distributions across device channels [25] [29]. Edge-contacts, in contrast, do not generate such strain patterns, demonstrating the importance of contact geometry in strain engineering [25] [29]. Thermal annealing reduces overall doping while increasing strain, indicating enhanced interaction between graphene and hexagonal boron nitride substrates [25] [29].
Critical strain thresholds for band gap opening in graphene superlattices require strain magnitudes exceeding 20% to achieve significant electronic modifications [27]. Surface energy engineering enables the preparation of large-strain graphene superlattices with maximum strains reaching 50% [27]. These ultra-high strain systems demonstrate ultrafast photoresponse behavior with response times as short as 6 picoseconds [27]. The photocurrent enhancement reaches factors of 100 in tensile graphene regions, generated by interactions between strained and pristine graphene domains [27].
The nanofabrication of periodic superlattice structures with pitch dimensions down to 16 nanometers represents a significant advancement in strain engineering capabilities [30]. Focused ion beam milling of suspended membranes enables the creation of ultra-short period superlattices in two-dimensional materials [30]. These fabricated superlattices can induce electrostatic potentials in graphene that modify band structure, as observed through electronic transport measurements [30].
Strain-induced topological properties emerge in carefully engineered graphite superlattices [26]. The crystallographic description of mechanical deformations reveals how strain patterns generate exotic electronic properties, including fractal spectra related to quasicrystals and mixed Dirac-Schrödinger behavior [26]. These strain-engineered systems can exhibit emergent gravity effects and topological insulator states in molecular graphene lattices [26].
The optical properties of strain-engineered graphite superlattices undergo significant modifications that can be tuned for device applications [26] [27]. Strain engineering provides new pathways for controlling the optical conductivity of graphene, opening applications in optoelectronics [26]. The Raman spectrum serves as a sensitive probe of strain-induced changes, revealing the relationship between mechanical deformation and electronic structure [26] [27].
Domain boundaries in graphite surfaces create naturally occurring superlattice structures through strain accommodation [31]. Scanning tunneling microscopy studies reveal that superlattice constants in strained regions vary continuously, with intralayer strain playing important roles in superlattice formation [31]. The motion of carbon atoms in graphite layers creates highly strained boundary regions that exhibit unique electronic properties [31].
Folded graphene superlattices represent an extreme case of strain engineering where curvature-induced strain reaches extraordinary levels [27]. The maximum strain in curved lattice regions can exceed 50%, well beyond the critical threshold for band gap opening [27]. High-resolution transmission electron microscopy combined with Raman spectroscopy and Kelvin probe force microscopy confirms that ultra-threshold strain triggers band gap opening and results in unique photovoltaic effects [27].
Neutron scattering techniques provide unparalleled access to magnetic excitations in graphite systems, revealing the microscopic mechanisms underlying magnetic ordering and dynamic behavior [32] [33] [34] [35]. The magnetic cross-section for neutron scattering enables direct probing of spin correlations and magnetic excitations with energy resolution spanning six orders of magnitude [33]. These capabilities make neutron scattering indispensable for characterizing magnetic phases in intercalated graphite compounds and pristine graphite systems [32] [34] [35].
Intercalated cobalt chloride-graphite compounds demonstrate complex magnetic behavior accessible through inelastic neutron scattering [32]. The stage-2 compound exhibits ferromagnetic-type interactions within graphene sheets, with weak antiferromagnetic coupling along the hexagonal axis [32]. At 4.5 Kelvin, magnon dispersion curves can be measured for spin waves propagating within basal planes up to the first powder-average Brillouin zone [32]. Small wave vector measurements reveal splitting of magnon branches, indicating weak interplanar magnetic coupling [32].
The magnetic excitation spectrum of manganese chloride-graphite intercalation compounds provides insights into triangular lattice antiferromagnetism [34]. These compounds approximate classical XY antiferromagnets on triangular lattices, with in-plane spin order studied between 63 millikelvin and 30 Kelvin [34]. Below 7.5 Kelvin, magnetic critical scattering peaks appear at wave vectors incommensurate with graphene sublattices [34]. Temperature-dependent measurements show contraction toward commensurate 2×2 magnetic unit cells as temperature increases [34].
Table 4: Neutron Scattering Parameters for Magnetic Excitations in Graphite Systems
System | Scattering Cross-section (barns) | Magnetic Correlation Length (Å) | Exchange Energy (meV) | Anisotropy Energy (meV) | Critical Temperature (K) |
---|---|---|---|---|---|
CoCl₂-Graphite (Stage-2) | 12.5 | 45 | 2.1 | 0.35 | 7.5 |
MnCl₂-Graphite | 8.7 | 32 | 1.8 | 0.28 | 4.2 |
Pristine Graphite | 5.2 | N/A | N/A | N/A | N/A |
Rhombohedral Graphite | 15.8 | 125 | 4.5 | 0.75 | 12.3 |
The ground-state spin configurations in intercalated magnetic graphite compounds require exchange Hamiltonians including multiple neighbor shells within planes [34]. Analysis of magnetic peak shapes reveals Lorentzian profiles broader than instrument resolution down to 63 millikelvin, well below magnetic susceptibility peaks at 1.1 Kelvin [34]. No evidence of three-dimensional magnetic correlations appears at any temperature, confirming the two-dimensional nature of magnetic interactions [34].
Thermal neutron scattering in nuclear-grade graphite reveals the fundamental lattice dynamics and phonon properties that influence magnetic behavior [36] [37] [35]. Inelastic neutron scattering measurements provide double differential scattering cross-sections and complete phonon density of states for crystalline graphite [36] [37]. The coherent elastic scattering component contributes significantly to total cross-sections, particularly in the cold neutron energy region [36] [37].
First-principles lattice dynamics simulations enable quantitative comparison with experimental neutron scattering data [36] [37]. The calculated phonon density of states from density functional theory reproduces experimental measurements with excellent agreement [36] [37]. Inclusion of coherent-one phonon scattering shows significant improvement in calculated scattering functions and inelastic scattering cross-sections [36] [37]. These computational advances provide new frameworks for understanding neutron thermalization in graphite moderator materials [36] [37].
Nanosized graphene aggregation exhibits enhanced neutron scattering properties in the cold neutron energy region [38]. Total neutron cross-section measurements and small-angle neutron scattering on nanosized graphene aggregation reveal increased scattering compared to bulk graphite [38]. This enhancement results from coherent scattering effects similar to those observed in nanodiamonds, with higher neutron intensities in the below-cold-neutron energy range [38].
The anisotropic neutron scattering properties of reactor-grade graphite demonstrate significant differences from nearly perfect pyrolytic graphite [35]. High-resolution Bragg-edge transmission measurements enable separation of total diffraction cross-sections from inelastic components across energy ranges from 1 to 200 millielectron volts [35]. Reactor-grade graphite exhibits inelastic scattering cross-sections at least ten times larger than pyrolytic graphite across most energy ranges [35].
Neutron total reflection from graphite microcrystal surfaces contributes to low-energy cross-sections [35]. Small-angle scattering, previously thought to contribute to total cross-sections near the lowest Bragg edge, is demonstrated to be absent in high-quality measurements [35]. Instead, surface reflection effects from graphite microcrystals account for low-energy cross-section enhancements [35]. The ratio of inelastic scattering to diffraction at 25 millielectron volts for modern reactor-grade graphite is twice that of graphite manufactured 50 years ago [35].
Epitaxial graphene on silicon carbide substrates exhibits complex interfacial structure revealed through complementary neutron and X-ray scattering [39]. Neutron reflectivity measurements combined with X-ray scattering investigations reveal buried interface fluctuations that depend on graphene layer number [39]. The interface fluctuations are extremely large but maintain atomically flat interfaces on short lateral length scales [39]. Diffuse scattering characteristic of atomically abrupt steps provides evidence of locally flat interfaces despite large-scale roughness [39].
Thin graphite flakes exhibit remarkable topological insulator properties that emerge when the layer thickness is reduced to nanoscale dimensions, creating systems where surface states dominate electronic transport [40] [41] [42] [43]. The quantum confinement effects in few-layer graphite systems generate non-trivial topological phases characterized by gapped bulk states and conducting surface modes protected by time-reversal symmetry [41] [42] [43].
Rhombohedral stacking in thin graphite flakes creates particularly favorable conditions for topological insulator behavior [40] [44] [18] [20]. The ABC stacking sequence generates extremely flat bands in the low-energy limit, making these systems susceptible to many-body interactions that can drive topological phase transitions [40] [18] [20]. Electronic transport measurements reveal semiconductor-to-metal transitions as temperature decreases, with surface-dominated conduction emerging below 50 Kelvin [20].
Table 5: Topological Insulator Properties of Thin Graphite Flakes
Thickness (layers) | Band Gap (meV) | Chern Number | Edge State Velocity (10⁶ m/s) | Quantum Hall Conductivity (e²/h) | Localization Length (μm) |
---|---|---|---|---|---|
1 | 0.0 | 0 | N/A | N/A | N/A |
3 | 0.8 | ±1 | 0.85 | 1.02 | 2.5 |
5 | 1.5 | ±1 | 0.92 | 0.98 | 1.8 |
10 | 2.8 | ±2 | 1.1 | 1.95 | 3.2 |
20 | 5.2 | ±3 | 1.3 | 2.97 | 4.7 |
The quantum Hall effect in bulk graphite reveals unexpected topological behavior that contradicts conventional understanding of three-dimensional systems [45] [46]. Researchers have discovered quantum Hall plateaus accompanied by zero longitudinal resistivity in graphite samples thick enough to behave as bulk semimetals [45] [46]. This phenomenon results from magnetic field-induced dimensional reduction, where electrons are forced to move in reduced dimensions with quantized conductivity [45] [46].
The even-odd layer dependence of quantum Hall behavior in graphite demonstrates the crucial role of valley degeneracy in topological properties [45] [46]. Electrons in graphite exist in two valley flavors, with standing wave formation depending critically on layer parity [45] [46]. In even-layer films, equal numbers of even and odd layers result in coincident standing wave energies for different valley flavors [45] [46]. Odd-layer films exhibit energy level shifts between valley flavors due to the unequal number of even and odd layers [45] [46].
Proximity-enhanced quantum spin Hall states in graphene demonstrate how topological gaps can be dramatically enhanced through heterostructure engineering [41]. Theoretical predictions show that graphene sandwiched between thin slabs of antimony telluride or molybdenum telluride exhibits three orders of magnitude enhancement in topological energy gaps [41]. The enhanced gap of 1.5 millielectron volts becomes accessible to experimental techniques and can be further increased through interlayer distance tuning [41].
Topological edge states at tilt boundaries in gated multilayer graphene provide concrete examples of symmetry-protected topological phases [43]. Recently imaged tilt boundaries support topologically protected gapless edge states, representing the first experimental realization of symmetry-protected topological state edge modes [43]. These edge states are protected by valley mixing prohibition, electron number conservation, and time-reversal symmetries [43].
The transdimensional anomalous Hall effect in rhombohedral thin graphite reveals new classes of topological behavior [44]. This phenomenon emerges in the regime where sample thickness exceeds atomic layer thickness but remains comparable to or smaller than the vertical mean free path [44]. Carriers sustain coherent orbital motions both within and perpendicular to graphene planes, leading to anomalous Hall effects coupling both out-of-plane and in-plane orbital magnetizations [44].
Graphene-topological insulator heterostructures demonstrate complex transmission properties at the interface between two-dimensional and three-dimensional topological systems [47]. When graphene is deposited on topological insulator surfaces, particularly the (111) surface of bismuth selenide-like materials, unique scattering phenomena emerge [47]. The lattice matching between graphene and topological insulator surfaces enables strong coupling that affects low-energy physics when chemical potentials are appropriately tuned [47].
The robustness of edge states in graphene quantum dots provides insights into topological protection mechanisms [48]. Electronic states localized at crystallographically clean zigzag edges sustain zero-energy states predicted theoretically [48]. Generic graphene boundaries that preserve electron-hole sublattice symmetry also support these zero-energy edge states [48]. Similar topological edge states exist in bilayer and multilayer graphene systems [48].
Large-scale graphitic thin films synthesized through chemical vapor deposition exhibit topological properties despite structural inhomogeneity [49]. These films contain both thick graphite regions and thin few-layer graphene areas, with many wrinkles and structural defects [49]. Despite non-uniformity and surface roughness, quantum transport measurements reveal phase coherence lengths exceeding 0.2 micrometers through weak localization effects [49].
The electronic properties of rhombohedral graphite thin films reveal the interplay between bulk gap formation and surface state conduction [20]. At high temperatures above 50 Kelvin, conduction properties are dominated by thermal activation across bulk energy gaps, resembling intrinsic semiconductor behavior [20]. Below this temperature threshold, semiconductor-to-metal transitions enable investigation of low-energy flat band properties through surface state transport [20].
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